molecular formula C9H16Cl2N2O B12074382 3-(3-Amino-propoxy)-phenylamine dihydrochloride

3-(3-Amino-propoxy)-phenylamine dihydrochloride

Cat. No.: B12074382
M. Wt: 239.14 g/mol
InChI Key: AHCGXKUGODLVEX-UHFFFAOYSA-N
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Description

3-(3-Amino-propoxy)-phenylamine dihydrochloride is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. It is characterized by the presence of an amino group attached to a propoxy chain, which is further connected to a phenylamine structure. This compound is often used in research due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Amino-propoxy)-phenylamine dihydrochloride typically involves the reaction of 3-aminophenol with 3-chloropropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure maximum yield and efficiency. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3-Amino-propoxy)-phenylamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, secondary and tertiary amines, and various substituted phenylamine derivatives .

Scientific Research Applications

3-(3-Amino-propoxy)-phenylamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(3-Amino-propoxy)-phenylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, depending on the target enzyme or receptor involved .

Comparison with Similar Compounds

3-(3-Amino-propoxy)-phenylamine dihydrochloride can be compared with other similar compounds, such as:

Properties

Molecular Formula

C9H16Cl2N2O

Molecular Weight

239.14 g/mol

IUPAC Name

3-(3-aminopropoxy)aniline;dihydrochloride

InChI

InChI=1S/C9H14N2O.2ClH/c10-5-2-6-12-9-4-1-3-8(11)7-9;;/h1,3-4,7H,2,5-6,10-11H2;2*1H

InChI Key

AHCGXKUGODLVEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCCCN)N.Cl.Cl

Origin of Product

United States

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